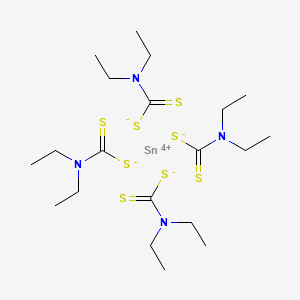

Tin tetra(diethyldithiocarbamate)

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

33790-72-6 |

|---|---|

分子式 |

C20H40N4S8Sn |

分子量 |

711.8 g/mol |

IUPAC 名称 |

N,N-diethylcarbamodithioate;tin(4+) |

InChI |

InChI=1S/4C5H11NS2.Sn/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |

InChI 键 |

RFHQAZHRIFVKQU-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Sn+4] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Sn+4] |

其他CAS编号 |

33790-72-6 |

同义词 |

Sn(DDTC)4 tin tetra(diethyldithiocarbamate) |

产品来源 |

United States |

Thermal Decomposition Pathways and Precursor Applications

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) Investigations

For instance, the thermal decomposition of bis(N,N-diethyldithiocarbamato)dihalotin(IV) complexes reveals a multi-stage process. akjournals.com Generally, tin dithiocarbamates exhibit complex and often unpredictable thermal decomposition patterns, even among structurally similar compounds. nih.gov The decomposition can proceed through one or more steps, with the ultimate residue being either tin metal, tin sulfide (B99878), or tin oxide, depending on the thermal atmosphere. nih.govakjournals.com Studies on various metal dithiocarbamates show that the initial decomposition is often rapid, with a significant mass loss occurring in the first stage. d-nb.info

Table 1: General Thermal Decomposition Characteristics of Metal Dithiocarbamates

| Feature | Description |

| Decomposition Stages | Typically occurs in multiple, distinct steps. |

| Initial Mass Loss | Often rapid and accounts for a significant percentage of the total mass. |

| Residue Composition | Dependent on the metal and the thermal atmosphere (e.g., metal sulfide in inert gas, metal oxide in air). |

| Volatility | Some complexes may volatilize without significant decomposition. |

This table provides a generalized overview based on studies of various metal dithiocarbamate (B8719985) complexes.

Identification of Decomposition Mechanisms and Intermediates

The pathway through which Tin tetra(diethyldithiocarbamate) decomposes involves the formation of several volatile organic molecules and solid-state intermediates. The specific products and reaction kinetics are highly dependent on the temperature and surrounding atmosphere.

The thermal decomposition of tin dithiocarbamate complexes in an inert atmosphere leads to the liberation of specific volatile organic compounds. At temperatures below 600 K, the primary volatile products identified are N,N,N',N'-tetraethylthiourea and carbon disulfide. akjournals.com At higher temperatures, the decomposition mechanism appears to shift, yielding S-ethyl-N,N'-diethyldithiocarbamate and ethyl-isothiocyanate as the major volatile species. akjournals.com The generation of carbon disulfide is a known decomposition product of dithiocarbamates. rsc.org

During the thermal degradation process, the initial organometallic complex transforms through one or more intermediate solid phases before reaching the final residue. For related bis(N,N-diethyl-dithiocarbamato)dihalotin(IV) complexes, a stable intermediate identified is dihalotin(IV) sulphide. akjournals.com This intermediate subsequently decomposes to form tin(II) sulfide (SnS). akjournals.com

Furthermore, the decomposition of many metal dithiocarbamates, including organotin(IV) complexes, can proceed through a metal thiocyanate (B1210189) intermediate, particularly under a nitrogen atmosphere. nih.govd-nb.info This tin thiocyanate species is unstable at higher temperatures and decomposes to yield the corresponding tin sulfide. nih.gov For bis(N,N-diethyldithiocarbamato)tin(II), the final residue upon decomposition in an inert atmosphere is tin(II) sulfide (SnS). akjournals.com

The composition of the atmosphere during thermolysis has a profound effect on the final decomposition product. When organotin(IV) dithiocarbamate complexes are heated in an inert atmosphere, such as nitrogen or argon, the final residue is typically a tin sulfide, such as SnS or SnS₂. nih.govnih.gov In contrast, when the decomposition is carried out in the presence of air (an oxidizing atmosphere), the organic ligands are combusted, and the tin is oxidized, resulting in the formation of tin(IV) oxide (SnO₂) as the final residue. nih.gov This atmospheric control over the final product is a key advantage in materials synthesis, allowing for the selective production of either tin sulfides or tin oxide from the same precursor.

Role as Single-Source Precursors (SSPs) in Materials Synthesis

The well-defined stoichiometry and the pre-existing tin-sulfur bonds make Tin tetra(diethyldithiocarbamate) and related complexes excellent single-source precursors for the synthesis of advanced nanomaterials. nih.gov This approach offers superior control over the composition and phase of the resulting material compared to multi-source methods.

Tin tetra(diethyldithiocarbamate) and its analogues have been successfully employed in the controlled synthesis of tin sulfide nanoparticles, including both tin(II) sulfide (SnS) and tin(IV) sulfide (SnS₂). d-nb.infonih.govumn.edu

By carefully controlling reaction parameters such as temperature, time, and the type of solvent or stabilizing ligands, the size and morphology of the resulting nanoparticles can be tuned. For example, SnS nanocrystals have been synthesized via the solvothermal decomposition of bis(diethyldithiocarbamato)tin(II) in oleylamine (B85491) at elevated temperatures. d-nb.inforesearchgate.net In such syntheses, it has been demonstrated that the reaction temperature and duration directly influence the size and shape of the resulting SnS nanocrystals. d-nb.infoumn.eduresearchgate.net Similarly, hexagonal SnS₂ nanoparticles have been prepared from the solvothermal decomposition of a diphenyltin(IV) dithiocarbamate complex under an inert nitrogen atmosphere. nih.gov The ability to produce phase-pure SnS or SnS₂ is critical as their distinct electronic and optical properties make them suitable for different applications, such as photovoltaics and photocatalysis. nih.govumn.edu

Preparation of Multimetallic Chalcogenide Materials (e.g., Cu₂ZnSnS₄ (CZTS))

Tin tetra(diethyldithiocarbamate) is a potential single-source precursor for the tin component in the synthesis of multimetallic chalcogenide materials such as Copper Zinc Tin Sulfide (Cu₂ZnSnS₄ or CZTS). The use of single-source precursors, which contain one or more of the desired elements, can offer greater control over the stoichiometry and morphology of the resulting nanomaterials compared to multi-source methods. nih.gov The dithiocarbamate ligand, in this context, serves as an internal source of sulfur, which is crucial for the formation of the sulfide material.

The synthesis of CZTS nanoparticles often involves the thermal decomposition of a mixture of metal-organic precursors, including a tin source. orientjchem.org While specific studies detailing the use of Tin tetra(diethyldithiocarbamate) for CZTS synthesis are not prevalent in the reviewed literature, the general principles of using dithiocarbamate complexes as precursors for metal sulfides are well-established. nih.gov For instance, the solvothermal or hydrothermal synthesis of CZTS often employs a tin(IV) source, such as tin(IV) chloride, in conjunction with copper and zinc salts and a sulfur source like thiourea. orientjchem.org

In a hypothetical scenario using Tin tetra(diethyldithiocarbamate), the compound would be combined with appropriate copper and zinc dithiocarbamate precursors in a high-boiling point solvent. Upon heating, the precursors would decompose, and the metallic elements would react with the in-situ generated sulfur from the dithiocarbamate ligands to form the CZTS nanocrystals. The temperature and reaction time are critical parameters that would need to be optimized to achieve the desired kesterite crystal structure of CZTS and to avoid the formation of secondary binary or ternary sulfide phases.

The thermal decomposition of tin(IV) dithiocarbamate complexes can be intricate, with the potential for multiple decomposition stages. akjournals.com Studies on related tin(IV) dithiocarbamate complexes have shown that the decomposition can lead to the formation of intermediates such as tin sulfides (SnS₂), which would then participate in the formation of the final multimetallic chalcogenide. akjournals.com The organic ligands decompose into volatile byproducts, leaving behind the desired inorganic material.

Chemical Vapor Deposition (CVD) Techniques utilizing Tin Dithiocarbamate Precursors

Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality thin films over large areas. rsc.org A variation of this method, Aerosol-Assisted Chemical Vapor Deposition (AACVD), is particularly well-suited for precursors that have good solubility but may lack the volatility required for conventional CVD. acs.orgnih.gov Tin dithiocarbamate complexes, including tin(IV) derivatives, have been successfully employed as single-source precursors in AACVD to deposit tin sulfide thin films. acs.orgnih.gov

In a typical AACVD process, the tin dithiocarbamate precursor is dissolved in a suitable solvent, and an aerosol of this solution is generated, often using an ultrasonic nebulizer. acs.orgnih.gov This aerosol is then transported by a carrier gas into a heated reactor where the solvent evaporates, and the precursor decomposes on a substrate to form the desired film. acs.orgnih.gov

One study detailed the use of a related tin(IV) precursor, dibutyl-bis(diethyldithiocarbamato)tin(IV), for the deposition of tin(II) sulfide (SnS) thin films via AACVD. acs.orgnih.gov The research demonstrated that the deposition temperature significantly influences the properties of the resulting film. acs.org

| Parameter | Value |

|---|---|

| Precursor | dibutyl-bis(diethyldithiocarbamato)tin(IV) |

| Solvent | Toluene |

| Precursor Concentration | 0.04 mol·L⁻¹ |

| Carrier Gas | Argon (Ar) |

| Carrier Gas Flow Rate | 150 - 300 cm³·min⁻¹ |

| Deposition Temperature | 375 - 445 °C |

| Resulting Material | Polycrystalline orthorhombic SnS |

The study found that as the deposition temperature was increased from 375 to 445 °C, the room temperature electrical conductivity of the SnS films increased significantly. acs.org This highlights the level of control over material properties that can be achieved by tuning the CVD process parameters. The thermal decomposition of the tin(IV) precursor in this process ultimately leads to the formation of a tin(II) sulfide film, indicating a reduction of the tin center during the reaction. rsc.orgacs.org

The use of tin(IV) thiolates in AACVD has also been explored for the deposition of tin sulfide films. rsc.orgrsc.org In these cases, the composition of the resulting film (SnS₂ vs. SnS) could be controlled by the deposition temperature and the presence of a co-reactant like hydrogen sulfide (H₂S). rsc.orgrsc.org This further underscores the versatility of CVD techniques in synthesizing tin sulfide materials with specific phases by carefully selecting the precursor and reaction conditions.

Mechanistic Investigations in Chemical and Biological Systems

Catalytic Activity and Reaction Mechanisms

Tin tetra(diethyldithiocarbamate), as an organotin(IV) compound, is situated within a class of materials known for their catalytic activity, which is primarily attributed to the Lewis acidic nature of the tin center. This acidity allows the tin atom to coordinate with and activate various substrates, facilitating a range of chemical transformations.

Organotin compounds are widely utilized as catalysts in the synthesis of polymers such as polyurethanes and polyesters. patchamltd.comvestachem.com In polyurethane production, which involves the reaction of diisocyanates with diols, tin-based catalysts are effective in accelerating the formation of the urethane (B1682113) linkage. researchgate.netrsc.org While specific performance data for tin tetra(diethyldithiocarbamate) is not extensively detailed, its catalytic function is analogous to other tin(IV) compounds like dibutyltin (B87310) dilaurate (DBTDL), a common industry catalyst. reaxis.comborchers.com The mechanism relies on the Lewis acidic tin center coordinating with the reactants, thereby activating them for the polymerization reaction. researchgate.net A variety of organometallic and metal-organic catalysts have been developed for these applications, offering a range of reactivity levels that can be tailored by catalyst selection and concentration. reaxis.com

Similarly, in the formation of polyesters through esterification or transesterification reactions, organotin compounds catalyze the process at elevated temperatures, typically above 200°C. vestachem.com They are valued for minimizing side reactions, which results in end products with better color and odor properties compared to those produced with strong acid catalysts. vestachem.com The effectiveness of different metal catalysts, including those based on tin and titanium, has been studied, with performance depending on the specific polyester (B1180765) and reaction conditions. rsc.orgresearchgate.net

| Catalyst Type | Polymer Application | General Reactivity/Properties | Reference |

|---|---|---|---|

| Organotin (e.g., DBTDL) | Polyurethanes, Polyesters | High catalytic activity, versatile, can be tailored for reactivity. | patchamltd.comreaxis.comborchers.com |

| Bismuth-based | Polyurethanes | Fast-acting, often requires higher dosage compared to tin. | patchamltd.com |

| Zinc-based | Polyurethanes | Demonstrates a slight delay in gel reaction compared to tin and bismuth. | patchamltd.com |

| Titanium-based | Polyesters | Highly effective for polycondensation, but can cause coloration in the final polymer. | rsc.orgresearchgate.net |

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.orgnih.gov Within this field, certain organotin compounds serve a critical role as reagents in reactions such as the Stille coupling. libretexts.org In the Stille reaction mechanism, an organotin reagent transfers an organic group to a palladium(II) intermediate in a step called transmetalation. libretexts.org This is followed by reductive elimination to form the new bond and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov

The role of the tin compound in this context is that of a stoichiometric reagent that provides one of the coupling partners, rather than a catalyst that is regenerated in a catalytic cycle. The reactivity and selectivity of the organotin reagent can be influenced by the Lewis acidity of the tin center. chemrxiv.org There is no direct evidence to suggest that tin tetra(diethyldithiocarbamate) itself functions as a primary catalyst for these cross-coupling reactions; its role would more likely be as a precursor or a component in a more complex system. Dithiocarbamates have, however, been used to create adducts with palladacycle catalysts used in Suzuki and Stille reactions. nih.gov

Inverse vulcanization is a process that creates stable, high-sulfur-content polymers by reacting elemental sulfur with organic cross-linkers. wikipedia.orgresearchgate.net The process begins with the thermal ring-opening of the S₈ monomer above 159°C, which forms linear polysulfide diradicals. wikipedia.orgnih.gov These reactive sulfur chains can then be copolymerized with various organic monomers, typically containing double bonds (dienes), which act as cross-linkers. wikipedia.org

While a broad range of monomers has been explored, the specific mechanistic role of tin tetra(diethyldithiocarbamate) in this process is not well-documented. However, related compounds have been used in this area; for instance, tetravinyltin (B75620) has been employed as a cross-linker, and zinc diethyldithiocarbamate (B1195824) has been used as a catalyst to facilitate the reaction. acs.org Mechanochemical synthesis has also emerged as an alternative, solvent-free method for inverse vulcanization that can broaden the scope of applicable monomers. nih.gov

The catalytic activity of tin(IV) compounds, including tin tetra(diethyldithiocarbamate), is fundamentally linked to the Lewis acidity of the tin(IV) center. nih.gov A Lewis acid is an electron-pair acceptor, and in a catalytic cycle, the tin atom can coordinate to a Lewis basic site on a substrate molecule (e.g., an oxygen or nitrogen atom). rsc.org This interaction polarizes and activates the substrate, lowering the energy barrier for a subsequent reaction. nih.govresearchgate.net

The strength of the Lewis acidity can be tuned by the ligands attached to the tin center. chemrxiv.org In tin tetra(diethyldithiocarbamate), the four bidentate dithiocarbamate (B8719985) ligands coordinate to the tin(IV) ion. researchgate.net This coordination influences the electron density and electrophilicity of the tin atom, thereby modulating its catalytic performance. nih.gov The increase in the Lewis acid strength of the tin metal in organotin(IV) complexes of the formula RₙSnX₄₋ₙ is responsible for the high coordination numbers often observed in these compounds. nih.gov This tunable Lewis acidity is a key factor in the application of tin compounds in various catalytic processes, including polymerization and hydrogenation. nih.govnsf.gov

Cellular and Molecular Interaction Studies (excluding clinical data and toxicity)

The biological interactions of organotin(IV) dithiocarbamate complexes are a subject of significant research, focusing on how these molecules engage with cellular components at a molecular level. These interactions are driven by the chemical properties of both the central tin atom and the dithiocarbamate ligands.

Organotin(IV) dithiocarbamate compounds are known to interact with essential biomolecules such as proteins and nucleic acids (DNA). nih.govmdpi.com The positively charged tin ion is attracted to electron-rich sites on these biological macromolecules. mdpi.com The mechanism of action is often compared to that of cisplatin, where the compound is thought to bind to the external phosphate (B84403) groups of DNA, potentially interfering with its structure and function. mdpi.com

The dithiocarbamate ligands play a crucial role by enhancing the lipophilicity of the complex. nih.gov This increased solubility in lipids facilitates the compound's ability to cross cellular membranes and reach intracellular targets. The two sulfur atoms in the dithiocarbamate moiety provide strong metal-binding capabilities, which contribute to the stability of the complex while also influencing its interactions. nih.gov Metal dithiocarbamate complexes can form covalent bonds with biomolecules, which can hinder their normal function. nih.gov For instance, diethyldithiocarbamate has been observed to perturb chromosome condensation processes in dividing cells. nih.gov

| Cellular Component | Type of Interaction | Potential Consequence of Interaction | Reference |

|---|---|---|---|

| Nucleic Acids (DNA) | Binding to external phosphate groups; potential for covalent bonding. | Interference with DNA structure and synthesis. | nih.govmdpi.com |

| Proteins / Enzymes | Covalent bonding with electron-rich sites (e.g., sulfhydryl groups). | Inhibition of protein/enzyme functionality. | nih.govmdpi.com |

| Chromosomes | Perturbation of condensation processes. | Disruption of normal cell division mechanics. | nih.gov |

Impact on Cellular Processes (e.g., programmed cell death induction, cell cycle modulation)

Organotin(IV) dithiocarbamate compounds have been shown to exert significant influence over fundamental cellular processes, primarily through the induction of programmed cell death (apoptosis) and modulation of the cell cycle. plos.orgmdpi.com Studies on various cancer cell lines demonstrate that these compounds can trigger the characteristic morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. plos.org This mode of cell death is considered preferable to necrosis in therapeutic contexts, as it avoids the inflammatory response typically caused by the loss of membrane integrity and release of cellular contents. plos.org

In T-acute lymphoblastic leukemia cell lines such as CCRF-CEM and Jurkat E6.1, treatment with different organotin(IV) dithiocarbamate compounds resulted in a high percentage of cells undergoing apoptosis. plos.orgmdpi.com For example, one study found that various triphenyltin(IV) dithiocarbamates could induce apoptosis in over 87% of treated Jurkat E6.1 cells. mdpi.com The underlying mechanism for the diethyldithiocarbamate (DDC) ligand itself has been linked to an increase in intracellular copper levels, which in turn triggers the release of cytochrome c and subsequent caspase activation, key steps in the apoptotic pathway. dntb.gov.ua Furthermore, DDC has been observed to cause DNA fragmentation in human hepatoma cells, a hallmark of apoptosis. nih.gov

Beyond inducing apoptosis, these compounds are potent modulators of the cell cycle. Investigations have revealed that different organotin(IV) dithiocarbamate structures can arrest cell cycle progression at specific phases (G0/G1, S, or G2/M), indicating diverse mechanisms of action. plos.org The specific phase of arrest is dependent on the particular substituents on the tin atom and the dithiocarbamate ligand. plos.org This disruption of the normal cell cycle prevents cancer cell proliferation. nih.gov For instance, treatment of CCRF-CEM leukemia cells with a series of organotin(IV) dithiocarbamate compounds (ODTCs) led to arrests at various checkpoints. plos.org

Table 1: Summary of Organotin(IV) Dithiocarbamate Effects on Cell Cycle Phases in CCL-119 Cell Lines

| Compound | Effect on Cell Cycle Phase |

|---|---|

| ODTC 1 | Arrest at S phase |

| ODTC 2 | Arrest at G0/G1 phase |

| ODTC 3 | Arrest at G2/M phase |

| ODTC 4 | Arrest at S phase |

| ODTC 5 | Arrest at G2/M phase |

| ODTC 6 | Arrest at G0/G1 phase |

| ODTC 7 | Arrest at G0/G1 phase |

Mechanism of Action as Antimicrobial Agents (e.g., alteration of metabolic pathways)

The antimicrobial activity of tin(IV) dithiocarbamates stems from a synergistic combination of the organotin(IV) moiety and the dithiocarbamate ligand, which can disrupt essential microbial metabolic pathways. nih.gov The dithiocarbamate portion of the molecule is a potent chelating agent, capable of binding to essential metal ions within bacterial cells. nih.gov This sequestration of vital metals can inhibit the function of critical metalloenzymes, leading to bacterial cell damage and death. mdpi.com

Enzyme Inhibition Mechanisms and Receptor Binding

A key feature of the biological activity of tin(IV) dithiocarbamates is their ability to inhibit crucial enzymes. The dithiocarbamate ligand's strong metal-binding capacity allows it to target and inhibit metalloenzymes. nih.gov Documented examples of enzymes inhibited by the diethyldithiocarbamate ligand include carbonic anhydrase and superoxide (B77818) dismutase. nih.gov By binding to the metal centers of these enzymes, the ligand disrupts their catalytic function, which can have profound effects on cellular physiology, from disrupting pH balance to increasing oxidative stress. nih.gov

Structure-Activity Relationship (SAR) in Chemical Design

The biological activity of organotin(IV) dithiocarbamate compounds is heavily dependent on their molecular structure, and understanding these structure-activity relationships (SAR) is crucial for designing more effective therapeutic agents. drugdesign.orgcollaborativedrug.com The key structural elements that influence activity are the number and nature of the organic groups attached to the tin (Sn) atom and the specific dithiocarbamate ligand. nih.gov

Two primary factors related to the organotin moiety govern the compound's potency and toxicity:

Number of Sn-C Bonds: The number of direct tin-carbon bonds is a critical determinant of biological effect. Trisubstituted tin(IV) compounds (containing three Sn-C bonds) have been shown to exhibit greater antibacterial potency than other forms. mdpi.com

Nature of Organic Substituents: The type of organic group (alkyl or aryl) attached to the tin atom significantly modulates activity. nih.gov Generally, compounds with aryl (e.g., phenyl) groups are less toxic than those with alkyl (e.g., butyl) groups. nih.gov However, for antibacterial activity against S. aureus, the presence of a tin-bound phenyl group resulted in lower Minimum Inhibitory Concentration (MIC) values, indicating higher potency. mdpi.com Furthermore, the toxicity of organotin compounds tends to decrease as the length of the alkyl chain increases. nih.gov

Future Research Directions and Unexplored Avenues

Synergistic Approaches in Multifunctional Materials Design

The inherent properties of both the organotin(IV) moiety and the dithiocarbamate (B8719985) ligand create a synergistic effect within the hybrid complex, often leading to enhanced biological activity and material properties. nih.govnih.gov Future research will increasingly focus on harnessing these synergistic interactions to design multifunctional materials with tailored properties. This involves the strategic combination of tin tetra(diethyldithiocarbamate) with other functional components, such as polymers, nanoparticles, or other metal complexes, to create hybrid materials with emergent properties.

For instance, incorporating tin dithiocarbamate complexes into polymer matrices could lead to the development of advanced coatings with combined antifouling and self-healing capabilities. The dithiocarbamate ligand's ability to chelate various metals could be exploited to create sensor materials that exhibit a specific response upon binding to target analytes. nih.gov Furthermore, the synergistic effects observed in biological systems, where the dithiocarbamate ligand can act as a carrier to facilitate the transport of the tin moiety to a target site, suggest avenues for designing more effective and targeted therapeutic agents. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

A deeper understanding of the dynamic processes involving tin tetra(diethyldithiocarbamate) is crucial for optimizing its applications. Advanced spectroscopic and imaging techniques will play a pivotal role in providing real-time insights into reaction mechanisms, structural transformations, and interactions with biological systems.

Techniques such as in-situ UV-vis spectroscopy and Nuclear Magnetic Resonance (NMR) can be employed to monitor the decomposition of dithiocarbamate complexes, providing valuable information for the controlled synthesis of metal sulfide (B99878) nanoparticles. researchgate.net The use of sophisticated spectroscopic methods, including Fourier-transform infrared (FT-IR) and various forms of mass spectrometry, will continue to be essential for the detailed characterization of these complexes. nih.govnih.gov Furthermore, advanced imaging techniques, potentially at the single-molecule level, could visualize the interaction of these compounds with cellular components, offering unprecedented detail on their mechanisms of action. The development of quick and easy spectroscopic tools could also aid in the estimation of these compounds in various media, such as wastewater. nih.gov

Computational Design of Novel Tin(IV) Diethyldithiocarbamate (B1195824) Architectures

Computational modeling and density functional theory (DFT) calculations are becoming indispensable tools in modern chemistry for predicting the structures and properties of novel compounds. nih.gov In the context of tin(IV) dithiocarbamates, computational approaches can be used to design new architectures with specific electronic and steric properties.

By simulating different ligand modifications and coordination geometries, researchers can predict the stability, reactivity, and potential applications of new tin dithiocarbamate complexes before their synthesis. nih.gov This computational pre-screening can significantly accelerate the discovery of materials with desired functionalities, such as optimized precursors for chemical vapor deposition (CVD) of tin sulfide thin films or complexes with enhanced biological activity. nih.gov For example, DFT calculations have already been used to support the distorted octahedral geometry around the tin atom in similar complexes, which is crucial for understanding their reactivity. nih.gov

Exploration of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the preparation of tin tetra(diethyldithiocarbamate) and its derivatives is no exception. Future research will focus on developing more environmentally friendly and efficient synthetic routes.

This includes the exploration of solvent-free reactions, the use of greener solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), and the development of one-pot, multi-component reactions that minimize waste and improve atom economy. samipubco.comrsc.orgorganic-chemistry.orgorganic-chemistry.org Catalyst-free and metal-free methodologies are also being investigated to reduce the environmental impact of these syntheses. organic-chemistry.orgorganic-chemistry.org Such sustainable approaches not only reduce the ecological footprint but can also lead to more cost-effective and scalable production methods.

Interdisciplinary Research at the Chemistry-Materials-Biology Interface (without clinical data)

The true potential of tin tetra(diethyldithiocarbamate) lies at the intersection of chemistry, materials science, and biology. Interdisciplinary research will be key to unlocking novel applications. The ability of dithiocarbamate ligands to form stable complexes with a variety of metals, including tin, makes them versatile building blocks for new materials with unique biological interactions. nih.govnih.govmdpi.com

Research at this interface could explore the development of novel antimicrobial materials by leveraging the known biological activities of dithiocarbamate complexes. nih.govrsc.org The unique structural features of organotin(IV) dithiocarbamates, which can vary from monomeric to polymeric structures, offer a platform for creating materials with tunable properties for applications in areas like sensing and catalysis. researchgate.netnih.govrsc.org The study of how these compounds interact with biological macromolecules, without delving into clinical data, can provide fundamental insights into their mechanisms of action and guide the design of new bioactive materials. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。